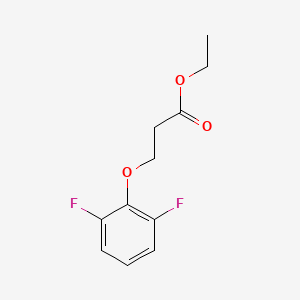

Ethyl 3-(2,6-difluoro-phenoxy)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2,6-difluorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-2-15-10(14)6-7-16-11-8(12)4-3-5-9(11)13/h3-5H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCMQJURIMNUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Aryloxypropanoate Esters

Traditional methods for constructing the core structure of Ethyl 3-(2,6-difluorophenoxy)propanoate rely on two fundamental transformations: esterification to build the propanoate moiety and etherification to form the phenoxy linkage.

The most direct and widely established method for forming the ethyl ester group is the Fischer-Speier esterification. This reaction involves treating the corresponding carboxylic acid, 3-(2,6-difluorophenoxy)propanoic acid, with ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.

The efficiency of the esterification process is influenced by several factors, including reaction temperature, the molar ratio of alcohol to acid, and the nature of the alcohol itself. Studies on the esterification of propanoic acid have shown that increasing the temperature and using a larger excess of the alcohol can significantly increase the reaction rate and final yield of the ester. ceon.rs For instance, the maximum yield of n-propyl propanoate (96.9%) was achieved at 65°C with a 1:10 molar ratio of propanoic acid to 1-propanol. ceon.rsresearchgate.net A one-pot synthesis method has also been reported for a related compound, ethyl 3-(3-aminophenyl)propanoate, where the reduction of a nitro group and the esterification of the carboxylic acid occur concurrently using stannous chloride in ethanol. nih.gov This reagent acts as both a reducing agent and a Lewis acid to activate the carboxylic acid for esterification. nih.gov

Table 1: Effect of Alcohol and Temperature on Propanoic Acid Esterification Yield Data derived from studies on propanoic acid esterification.

| Alcohol | Temperature (°C) | Molar Ratio (Acid:Alcohol:Catalyst) | Reaction Time (min) | Final Yield (%) | Source |

|---|---|---|---|---|---|

| 1-Propanol | 45 | 1:10:0.20 | 210 | - | researchgate.net |

| Ethanol | 45 | 1:10:0.20 | 210 | - | researchgate.net |

| 1-Propanol | 35 | 1:10:0.20 | 210 | 83.7 | ceon.rs |

| 1-Propanol | 65 | 1:10:0.20 | 210 | 96.9 | ceon.rs |

The formation of the aryloxy ether bond is the second critical step. Two primary strategies are commonly employed:

Williamson Ether Synthesis: This classic method involves the reaction of a metal phenoxide with an alkyl halide. For the target molecule, this would entail deprotonating 2,6-difluorophenol (B125437) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an ethyl 3-halopropanoate, such as ethyl 3-bromopropanoate.

Michael Addition: An alternative route is the conjugate (or Michael) addition of 2,6-difluorophenol to an α,β-unsaturated ester, specifically ethyl acrylate. This reaction is typically catalyzed by a base, which deprotonates the phenol (B47542) to generate the nucleophilic phenoxide. A patent describing the synthesis of a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, utilizes a similar conjugate addition of an amine to ethyl acrylate. google.com

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the formation of carbon-oxygen bonds. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, represent a powerful method for constructing aryl ethers. This approach could be applied to the synthesis of Ethyl 3-(2,6-difluorophenoxy)propanoate by coupling 2,6-difluorophenol with an appropriate 3-halopropanoate ester or, conversely, by coupling an aryl halide or pseudohalide (e.g., 1-bromo-2,6-difluorobenzene) with ethyl 3-hydroxypropanoate.

While many palladium-catalyzed methods focus on forming the ester bond itself through carbonylative couplings, the principles are well-established for C-O bond formation in complex, sterically hindered, and electron-deficient (e.g., fluorinated) systems. researchgate.netmdpi.com These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for reaction efficiency. The development of palladium-catalyzed methods for synthesizing esters and ketones from various precursors, including those involving difluorocarbene transfer, highlights the versatility of this catalytic system in constructing complex fluorinated molecules. researchgate.netrsc.org

Novel Approaches in the Synthesis of Halogenated Phenoxypropanoates

Recent advancements in synthetic chemistry emphasize stereocontrol and environmental sustainability.

The specific molecule, Ethyl 3-(2,6-difluorophenoxy)propanoate, is achiral and therefore does not exist as enantiomers. However, related halogenated phenoxypropanoates that possess a chiral center, such as those with a substituent on the propanoate backbone (e.g., at the C2 position), would require methods for stereocontrol.

For these chiral analogues, two main strategies exist: asymmetric synthesis to create a specific enantiomer directly, or the resolution of a racemic mixture. wikipedia.org Chiral resolution is a common technique that separates enantiomers by converting them into a mixture of diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography. libretexts.orglibretexts.org

A prominent method involves reacting a racemic carboxylic acid with an enantiomerically pure chiral auxiliary, such as an alcohol, to form diastereomeric esters. libretexts.orgnih.gov For example, the esterification of a racemic acid with L-(-)-menthol produces two diastereomeric menthyl esters that can be separated. nih.gov Subsequent hydrolysis of the separated diastereomers yields the individual, enantiomerically pure acids. libretexts.org

Table 2: Example of Chiral Resolution via Diastereomeric Ester Formation Data derived from a study on resolving a racemic carboxylic acid intermediate.

| Diastereomer | Chiral Auxiliary | Separation Method | Yield (%) | Source |

|---|---|---|---|---|

| (2S)-Isomer Ester | L-(−)-Menthol | Column Chromatography | 45.3 | nih.gov |

| (2R)-Isomer Ester | L-(−)-Menthol | Column Chromatography | 44.4 | nih.gov |

A more advanced approach is dynamic kinetic resolution (DKR), which combines the rapid, enzyme-catalyzed acylation of one enantiomer of an alcohol with the simultaneous, metal-catalyzed racemization of the slower-reacting enantiomer. organic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. organic-chemistry.org

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.orgnih.gov These principles can be applied to the synthesis of Ethyl 3-(2,6-difluorophenoxy)propanoate to create more sustainable and efficient routes.

Key green chemistry considerations include:

Catalysis: Replacing stoichiometric reagents with catalytic ones is a core principle. In esterification, corrosive mineral acids like H₂SO₄ could be replaced with solid acid catalysts that are reusable and less hazardous. In etherification, the use of phase-transfer catalysts can improve reaction efficiency and reduce the need for large volumes of organic solvents.

Safer Solvents: Traditional syntheses often use volatile and toxic organic solvents. Green approaches prioritize the use of safer alternatives such as water, supercritical CO₂, or ionic liquids, or designing solvent-free reaction conditions. ajrconline.orgnih.gov

Energy Efficiency: Employing energy-efficient methods like microwave or ultrasound irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov

Atom Economy and Process Intensification: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is known as maximizing atom economy. nih.gov This can be achieved through one-pot reactions or cascade reactions, which reduce the number of separate purification steps, thereby saving solvents, energy, and minimizing waste. nih.govresearchgate.net

By integrating these principles, the synthesis of halogenated phenoxypropanoates can be made more environmentally benign, safer, and more cost-effective.

Derivatization and Structural Modifications of Ethyl 3-(2,6-Difluoro-phenoxy)propanoate

This compound is a versatile chemical intermediate amenable to various structural modifications. These transformations can be broadly categorized into reactions at the ethyl ester functionality, functionalization of the aromatic ring, and the synthesis of related analogues and homologues. Such modifications are crucial for developing new molecules with tailored chemical and physical properties for various applications in research and industry.

The ethyl ester group is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives. The most fundamental transformation is the hydrolysis of the ester to its corresponding carboxylic acid, which serves as a key precursor for further reactions.

Hydrolysis to Carboxylic Acid: The ethyl ester of 3-(2,6-difluoro-phenoxy)propanoate can be readily hydrolyzed under basic or acidic conditions to yield 3-(2,6-difluoro-phenoxy)propanoic acid. Base-catalyzed hydrolysis, typically using alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or mixed aqueous-organic solvent system (e.g., water/ethanol), is a common and efficient method. The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt, which is subsequently protonated during acidic workup to afford the free carboxylic acid.

Amide Formation: The resulting 3-(2,6-difluoro-phenoxy)propanoic acid is a versatile intermediate for the synthesis of a wide range of amides. This transformation is typically achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a peptide coupling agent. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. A variety of coupling agents can be employed, each with its own advantages regarding reaction efficiency and purification.

Commonly used coupling agents for this amidation reaction are summarized in the table below.

Table 1: Common Coupling Agents for Amide Synthesis

| Coupling Agent | Full Name | Byproduct | Notes |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Highly effective, but DCU byproduct can be difficult to remove. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Often used with HOBt; byproduct is easily removed by aqueous workup. |

| HOBt | 1-Hydroxybenzotriazole | - | Used as an additive to suppress side reactions and improve efficiency. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | - | Highly efficient coupling agent, particularly for sterically hindered substrates. |

Transesterification: While less common than hydrolysis, the ethyl ester can undergo transesterification in the presence of another alcohol and a suitable catalyst (acidic or basic) to form a different ester. For instance, reacting this compound with methanol (B129727) under acidic conditions would yield Mthis compound.

The 2,6-difluorophenyl ring is relatively deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing inductive effect of the two fluorine atoms. However, the ether oxygen atom is an activating group and directs electrophiles to the ortho and para positions via resonance. Since the ortho positions (C2 and C6) are already substituted with fluorine, any electrophilic substitution is strongly directed to the para position (C4).

Despite the deactivation, functionalization at the C4 position can be achieved under specific, often forcing, reaction conditions. Potential transformations include:

Nitration: Introduction of a nitro group (-NO₂) at the C4 position can be attempted using a mixture of concentrated nitric acid and sulfuric acid. The strongly deactivating nature of the ring would likely require elevated temperatures.

Halogenation: Further halogenation (e.g., bromination or chlorination) at the C4 position would require a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) and would be challenging due to the existing deactivation.

Sulfonation: Sulfonation using fuming sulfuric acid (H₂SO₄·SO₃) would introduce a sulfonic acid group (-SO₃H) at the para position. In some synthetic strategies, sulfonation is used as a reversible protecting group to block a position while other transformations are carried out. wikipedia.org

The significant deactivation imparted by the two fluorine atoms means that these electrophilic substitution reactions are generally more difficult to perform compared to those on less substituted or activated phenyl rings. researchgate.netsigmaaldrich.com

The synthesis of analogues and homologues of this compound is most commonly achieved through the Williamson ether synthesis. wikipedia.orgfrancis-press.com This method involves the reaction of a substituted phenol with an appropriate alkyl haloester. francis-press.com By systematically varying either the phenol or the ester component, a diverse library of related compounds can be generated.

General Reaction (Williamson Ether Synthesis): A substituted phenoxide (formed by treating a phenol with a base like K₂CO₃ or NaH) is reacted with an ethyl bromoalkanoate in a polar aprotic solvent like DMF or acetone (B3395972) to yield the desired ether. wikipedia.org

Varying the Phenolic Component: Analogues with different substitution patterns on the aromatic ring can be synthesized by starting with different phenols.

Varying the Propanoate Chain: Homologues (compounds with different chain lengths) or branched analogues can be created by using different haloesters.

The table below illustrates the synthesis of various analogues and homologues based on this synthetic strategy.

Table 2: Synthesis of Analogues and Homologues

| Phenol Component | Haloester Component | Resulting Product | Type |

|---|---|---|---|

| 2,6-Difluorophenol | Ethyl 3-bromopropanoate | This compound | Target Compound |

| 2,4-Difluorophenol | Ethyl 3-bromopropanoate | Ethyl 3-(2,4-difluoro-phenoxy)propanoate | Analogue |

| 2-Chloro-6-fluorophenol | Ethyl 3-bromopropanoate | Ethyl 3-(2-chloro-6-fluoro-phenoxy)propanoate | Analogue |

| 2,6-Difluorophenol | Ethyl 4-bromobutanoate | Ethyl 4-(2,6-difluoro-phenoxy)butanoate | Homologue |

| 2,6-Difluorophenol | Ethyl 2-bromopropionate | Ethyl 2-(2,6-difluoro-phenoxy)propionate | Analogue (branched) |

| 2,6-Difluorophenol | Methyl 3-bromopropanoate | Mthis compound | Analogue (ester) |

This modular approach allows for the systematic exploration of structure-activity relationships by modifying specific parts of the molecule. numberanalytics.com

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. A comprehensive NMR analysis of Ethyl 3-(2,6-difluoro-phenoxy)propanoate would involve a combination of one-dimensional and two-dimensional techniques to confirm its chemical structure, assess its purity, and provide insights into its conformational dynamics.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to provide key information about the number of different types of protons and their neighboring environments. The ethyl group would exhibit a characteristic quartet for the methylene protons (-O-CH₂-CH₃) and a triplet for the methyl protons (-O-CH₂-CH₃), arising from coupling to each other. The propanoate chain would show two methylene groups, each appearing as a triplet, due to coupling with the adjacent methylene group. The aromatic region would display signals corresponding to the protons on the difluorophenoxy ring. The chemical shifts and coupling constants of these aromatic protons would be influenced by the presence of the two fluorine atoms.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CH₃ (ethyl) | ~1.2 | Triplet |

| -CH₂- (ethyl) | ~4.2 | Quartet |

| -O-CH₂- (propanoate) | ~4.4 | Triplet |

| =C-CH₂- (propanoate) | ~3.0 | Triplet |

| Aromatic-H | ~6.9 - 7.2 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the propanoate chain, and the carbons of the aromatic ring. The carbons directly bonded to fluorine would exhibit splitting due to carbon-fluorine coupling (¹JC-F), and carbons further away may show smaller coupling constants (ⁿJC-F).

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~61 |

| -O-CH₂- (propanoate) | ~65 |

| =C-CH₂- (propanoate) | ~35 |

| Aromatic-C | ~110 - 160 |

| C=O (ester) | ~170 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent due to the symmetry of the 2,6-disubstituted ring. The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between protons that are coupled to each other, for instance, confirming the connectivity within the ethyl group and the propanoate chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would reveal the correlations between protons and the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds). This would be instrumental in confirming the connection between the propanoate chain and the phenoxy ring via the ether linkage, and the connection of the ethyl group to the ester functionality.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Structure Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula (C₁₁H₁₂F₂O₃).

Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), the fragmentation pathway can be elucidated. This provides valuable structural information by identifying characteristic fragment ions. Common fragmentation patterns for this molecule would likely involve the loss of the ethoxy group (-OCH₂CH₃), cleavage of the ester bond, and fragmentation of the propanoate chain or the aromatic ring.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should this compound be a crystalline solid at a suitable temperature, X-ray crystallography could provide a definitive three-dimensional model of its structure in the solid state. This powerful technique would yield precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation.

Moreover, the crystal structure would reveal the nature of intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the compound in its solid form. To date, no public records of a crystal structure determination for this compound are available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

A comprehensive analysis of the vibrational spectroscopy of Ethyl 3-(2,6-difluorophenoxy)propanoate, incorporating both infrared (IR) and Raman techniques, is essential for the definitive identification of its functional groups and the characterization of its bonding arrangements. However, a detailed experimental vibrational analysis for this specific compound is not extensively available in public literature. The following discussion is based on the foundational principles of vibrational spectroscopy and predicted spectral features for the constituent functional groups of the target molecule.

Vibrational spectroscopy explores the absorption or scattering of electromagnetic radiation by a molecule, corresponding to the transitions between its quantized vibrational energy levels. The resulting spectra provide a unique molecular fingerprint, revealing characteristic frequencies associated with specific bonds and functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation at frequencies that correspond to the vibrational modes of a molecule. Key absorptions anticipated for Ethyl 3-(2,6-difluorophenoxy)propanoate include:

C=O Stretching: The ester carbonyl group (C=O) is expected to exhibit a strong, sharp absorption band in the region of 1735-1750 cm⁻¹. This is one of the most characteristic and intense bands in the IR spectrum of an ester.

C-O Stretching: The molecule contains two types of C-O single bonds: the ester C-O-C linkage and the ether C-O-Ar linkage. These will likely produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹. The aryl ether linkage may show a characteristic absorption around 1240-1260 cm⁻¹.

C-H Stretching: The aliphatic C-H bonds of the ethyl and propanoate fragments will give rise to stretching vibrations in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the difluorophenoxy group would appear at slightly higher frequencies, generally between 3000-3100 cm⁻¹.

C-F Stretching: The carbon-fluorine bonds on the aromatic ring are expected to produce strong, characteristic absorption bands in the 1100-1400 cm⁻¹ region. The precise position of these bands can be influenced by the substitution pattern on the aromatic ring.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a series of bands of variable intensity in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. This often results in different vibrational modes being active or more intense in Raman spectra compared to IR spectra. For Ethyl 3-(2,6-difluorophenoxy)propanoate, notable Raman bands would be expected for:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the substituted benzene ring, typically appearing around 1000 cm⁻¹, is often a strong and characteristic band in Raman spectra. Other aromatic C=C stretching modes will also be Raman active.

C=O Stretching: The carbonyl stretch is also observable in the Raman spectrum, although it is typically less intense than in the IR spectrum.

C-F Stretching: The C-F stretching vibrations are also expected to be Raman active.

A hypothetical data table summarizing the expected key vibrational frequencies for Ethyl 3-(2,6-difluorophenoxy)propanoate is presented below. It is important to note that these are approximate ranges and the actual experimental values may vary.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Medium-Strong |

| C=O Ester Stretch | 1750-1735 | 1750-1735 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Variable |

| C-F Stretch | 1400-1100 | 1400-1100 | Strong |

| C-O-C (Ether) Stretch | 1260-1240 | 1260-1240 | Strong |

| C-O-C (Ester) Stretch | 1300-1000 | 1300-1000 | Strong |

| Aromatic Ring Breathing | - | ~1000 | Strong (Raman) |

To obtain a definitive and detailed analysis of the vibrational modes of Ethyl 3-(2,6-difluorophenoxy)propanoate, experimental acquisition of its IR and Raman spectra would be necessary. Further, computational methods, such as Density Functional Theory (DFT) calculations, could provide a theoretical vibrational spectrum that would be invaluable in the precise assignment of the observed experimental bands to specific molecular motions.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), can elucidate the electronic landscape of Ethyl 3-(2,6-difluoro-phenoxy)propanoate, providing a basis for predicting its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G** or cc-pVQZ), can be employed to determine the geometries of its ground, reduced, and oxidized states. espublisher.comresearchgate.net A key outcome of these calculations is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.comresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties (Hypothetical Data) This table presents hypothetical data for this compound to illustrate typical outputs of DFT calculations, as specific experimental or calculated values are not found in the searched literature.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 2.5 D | Polarity and solubility |

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, including biological receptors. The EPS map displays regions of negative potential (typically colored red or orange), which are prone to electrophilic attack, and regions of positive potential (colored blue), which are susceptible to nucleophilic attack.

For this compound, an EPS analysis would likely reveal a negative potential around the oxygen atoms of the ether and ester groups, as well as the fluorine atoms, due to their high electronegativity. The aromatic ring and the ethyl group would exhibit less negative or even slightly positive potentials. This information is critical for understanding how the molecule might orient itself within a binding site of a target protein, where electrostatic complementarity is often a key driver of molecular recognition.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformations) a molecule can adopt and their relative energies.

For a flexible molecule like this compound, with several rotatable bonds, these studies are essential. Conformational analysis would identify the low-energy, stable conformations of the molecule. Molecular dynamics simulations would then provide a dynamic picture of how the molecule behaves over time, including the transitions between different conformations. This information is vital for understanding how the molecule might adapt its shape to fit into a binding pocket of a receptor.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. apeejay.edu This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. openmedicinalchemistryjournal.commdpi.com

In the context of this compound, which belongs to the aryloxyphenoxypropionate class of compounds, a likely biological target is Acetyl-CoA Carboxylase (ACCase). mdpi.commdpi.com Many herbicides in this class function by inhibiting this enzyme. mdpi.commdpi.com Molecular docking studies could be performed to predict how this compound binds to the active site of ACCase. The results of such a study would include the binding affinity (often expressed as a docking score or binding energy) and a detailed visualization of the interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions. nih.gov While specific docking studies for this compound are not available, research on similar compounds has shown that the interactions within the catalytic domain of the target enzyme are key to their inhibitory activity. nih.gov

Table 2: Illustrative Molecular Docking Results against a Hypothetical Target (e.g., ACCase) This table is a hypothetical representation of the kind of data a molecular docking study would generate, as specific results for this compound were not found.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Indicates a strong predicted binding affinity |

| Interacting Residues | Ile175, Trp210, Phe241 | Highlights key amino acids in the binding site |

| Hydrogen Bonds | 1 (with Ser198) | Specific polar interaction contributing to binding |

| Hydrophobic Interactions | Aromatic ring with Phe241 | Non-polar interactions stabilizing the complex |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are built by calculating a set of molecular descriptors (physicochemical properties, electronic properties, topological indices, etc.) for a series of compounds with known activities. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that can predict the activity of new, untested compounds. openmedicinalchemistryjournal.com

For the phenoxypropanoate class of compounds, QSAR models have been developed to predict their herbicidal activity. nih.gov These models can help in designing new derivatives with improved potency and selectivity. A typical QSAR study involves:

Data Set Preparation : A series of phenoxypropanoate derivatives with measured biological activities (e.g., IC50 values for ACCase inhibition) is compiled.

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound in the series.

Model Development : A statistical model is built to correlate the descriptors with the biological activity.

Model Validation : The predictive power of the model is assessed using internal and external validation techniques.

While a specific QSAR model for this compound is not detailed in the literature, the principles of QSAR are broadly applicable to this class of compounds to guide the synthesis of new analogues with desired properties. openmedicinalchemistryjournal.comresearchgate.net

Research Applications in Chemical and Biological Sciences

Role as an Advanced Pharmaceutical Intermediate

There is currently no available scientific literature or patented information to suggest that Ethyl 3-(2,6-difluoro-phenoxy)propanoate is utilized as an advanced pharmaceutical intermediate.

Precursor Synthesis in Medicinal Chemistry Programs

No documented instances of this compound being used as a precursor in medicinal chemistry programs have been identified in the public domain.

Exploration of Derivatives for Novel Therapeutic Agents

There is no available research on the exploration of derivatives of this compound for the development of novel therapeutic agents.

Investigations in Agrochemical Development

While the broader class of phenoxypropanoate esters has been extensively studied for herbicidal properties, specific research on this compound within this context is not publicly available. The general mode of action for many aryloxyphenoxypropionate herbicides involves the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species. scielo.brresearchgate.netfrontiersin.orgtulane.edu This inhibition disrupts fatty acid biosynthesis, leading to the death of the weed. scielo.brfrontiersin.org However, without specific studies on this compound, its particular efficacy and spectrum of activity remain unknown.

Herbicidal Activity Studies and Crop Selectivity Evaluation

No specific studies on the herbicidal activity or crop selectivity of this compound have been published. Structure-activity relationship studies on related compounds suggest that the nature and position of substituents on the phenoxy ring can significantly influence both herbicidal potency and crop safety. nih.gov However, without empirical data, the performance of the 2,6-difluoro substitution pattern of the target compound cannot be definitively stated.

Mode of Action Elucidation in Plant Systems

The precise mode of action of this compound in plant systems has not been elucidated in published research.

While it is plausible that this compound acts as an ACCase inhibitor, similar to other aryloxyphenoxypropionate herbicides, there are no direct experimental studies to confirm this hypothesis for this specific compound. scielo.brresearchgate.netfrontiersin.orgtulane.edu The interaction between an inhibitor and the ACCase enzyme is highly specific, and small structural changes, such as the position of the fluorine atoms, can alter the binding affinity and inhibitory action. scielo.br

Utilization in Materials Science Research

While the phenoxypropanoate scaffold is primarily explored for its biological activity, the broader field of organic molecules with specific functional groups is central to materials science. However, the application of this compound itself in this area is not well-documented in the available research.

Photochromic compounds are molecules that can reversibly change between two forms, each having a different absorption spectrum, upon exposure to electromagnetic radiation. uwaterloo.ca This property allows them to change color when exposed to light, making them useful for applications like ophthalmic lenses and data storage. psu.eduucf.edu

Research in this field has predominantly focused on specific families of organic compounds, such as:

Spirooxazines and Spiropyrans: These were among the first dyes used in commercial polymer lenses and function by the light-induced cleavage of a C-O bond, converting a colorless, non-planar molecule into a colored, planar species. uwaterloo.ca

Naphthopyrans: This class of compounds exhibits excellent photochromic response and fatigue resistance, making them suitable for ophthalmic applications. psu.eduresearchgate.net

Diarylethenes and Phenylindole Alkene Dimers: These represent other classes of robust photo-switchable molecules investigated for solid-state applications. nih.gov

The current body of research highlights these specific structural classes, and there is no indication in the searched literature that this compound is utilized in the development of these materials.

Molecular switches are a fundamental component of nanotechnology and advanced sensors, designed to change their properties in response to an external stimulus like light, heat, or a chemical analyte. Photochromic molecules are a type of light-activated molecular switch. nih.gov While research into molecular sensors is broad, specific studies linking this compound to applications in materials-based sensors or molecular switches are not found in the reviewed scientific literature.

General Organic Synthesis Building Block for Complex Molecules

Functionalized organic molecules like this compound serve as valuable building blocks in synthetic organic chemistry. solubilityofthings.com Such compounds are precursors used in the modular assembly of more complex molecular architectures. solubilityofthings.com

The utility of this compound as a building block stems from its distinct chemical functionalities:

Ester Group: The ethyl ester is a versatile functional group that can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an alcohol, or transesterification.

Difluorophenoxy Moiety: The aromatic ring can potentially undergo further substitution, while the ether linkage is generally stable under many reaction conditions, making it a reliable part of a larger molecular scaffold.

Compounds of this type, such as the related Ethyl 3-phenylpropanoate, are frequently used as starting materials or intermediates in multi-step syntheses. solubilityofthings.comresearchgate.netprepchem.com Their defined structure allows chemists to construct larger, more intricate molecules with a high degree of control.

Mechanistic Studies and Biological Interactions Non Human Systems

Enzyme Kinetics and Inhibition Mechanisms

No studies have been identified that characterize the specific enzymes with which Ethyl 3-(2,6-difluoro-phenoxy)propanoate may interact. Consequently, data on the potency (such as IC₅₀ or Kᵢ values) and the specificity of its binding to any particular enzyme are not available.

There is no information available in the current body of scientific literature to suggest whether this compound acts as an allosteric modulator of any enzyme. Investigations into its potential to bind to allosteric sites and modulate enzyme activity have not been reported.

Receptor Binding and Activation Studies in in vitro Non-Human Systems

Detailed studies on the binding affinity and activation potential of this compound at various receptors in non-human in vitro systems have not been published. As such, its receptor pharmacology remains uncharacterized.

Cellular Uptake and Intracellular Distribution in Non-Human Biological Systems

The mechanisms by which this compound may be taken up by non-human cells and its subsequent intracellular distribution have not been investigated. Research in this area would be necessary to understand its cellular disposition and potential sites of action.

Bioactivity Profiling in Model Organisms and Cell Lines (in vitro, non-human)

A bioactivity profile for this compound in non-human model organisms or cell lines is not available in the public domain. Such studies would be crucial for identifying any potential biological effects of this compound.

Environmental Behavior and Degradation Pathways Research Aspects

Environmental Persistence and Degradation Kinetics

There is a lack of specific studies detailing the environmental persistence and degradation kinetics of Ethyl 3-(2,6-difluoro-phenoxy)propanoate.

Hydrolytic Stability under Varying Environmental Conditions

No experimental data on the hydrolysis of this compound under different pH and temperature conditions could be located. As an ester, it can be anticipated to undergo hydrolysis to form 3-(2,6-difluoro-phenoxy)propanoic acid and ethanol (B145695). The rate of this reaction would be influenced by pH, with faster degradation expected under acidic or alkaline conditions compared to neutral pH. However, without experimental data, the half-life of this compound in aqueous environments cannot be determined.

Photolytic Degradation Mechanisms in Aquatic and Terrestrial Environments

Information regarding the photolytic degradation of this compound is not available. The potential for photodegradation would depend on the compound's ability to absorb light in the environmentally relevant UV spectrum. The presence of the aromatic ring suggests a potential for photodegradation, but the specific pathways and rates in water, soil, or air have not been documented.

Biotransformation Pathways by Environmental Microorganisms

There are no published studies on the biotransformation of this compound by environmental microorganisms. While microorganisms are known to degrade a wide variety of organic compounds, the specific enzymes and metabolic pathways that might be involved in the breakdown of this particular fluorinated compound have not been investigated. The presence of the carbon-fluorine bond, known for its strength and stability, could make the compound recalcitrant to microbial degradation.

Metabolite Identification in Non-Human Biological Systems (e.g., plants, soil microbiota)

Consistent with the lack of biotransformation studies, there is no information available on the metabolites of this compound in non-human biological systems such as plants or soil microbiota. Identification of metabolites is crucial for a complete understanding of a compound's environmental fate and potential toxicity of its breakdown products.

Potential for Environmental Transport and Fate Modeling

Due to the absence of fundamental physicochemical and degradation data (e.g., water solubility, vapor pressure, octanol-water partition coefficient, hydrolysis and photolysis rates, biodegradation rates), it is not possible to conduct reliable environmental transport and fate modeling for this compound. Such models are essential for predicting how a chemical will move through and partition between different environmental compartments like air, water, and soil, and for assessing its potential for long-range transport and accumulation.

Emerging Research Avenues and Future Perspectives

Integration with Advanced Synthetic Methodologies (e.g., Continuous Flow Chemistry)

Traditional batch synthesis of specialty chemicals can face challenges related to scalability, safety, and consistency. Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers a promising alternative for the synthesis of Ethyl 3-(2,6-difluorophenoxy)propanoate and its analogues. azolifesciences.comnih.gov

Advantages of Continuous Flow Synthesis:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing risks associated with hazardous reagents or exothermic reactions. azolifesciences.com

Improved Control and Consistency: Precise control over parameters like temperature, pressure, and reaction time leads to higher product consistency and yield. azolifesciences.com

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. nih.gov

Integration of Steps: Multi-step syntheses can be "telescoped" into a single, continuous process, reducing manual handling and purification steps between reactions. acs.org

The synthesis of aryl ethers and related structures, fundamental to the structure of Ethyl 3-(2,6-difluorophenoxy)propanoate, has been successfully demonstrated using flow systems. researchgate.net Future research could focus on developing a dedicated flow process for this specific compound, potentially integrating the etherification and esterification steps. This would not only improve efficiency but also facilitate the rapid synthesis of a library of related compounds for further study. researchgate.net

Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis (Projected) |

|---|---|---|

| Reaction Scale | Milligram to Kilogram | Gram to Multi-Kilogram |

| Heat Transfer | Often inefficient, risk of hotspots | Highly efficient, superior temperature control |

| Safety | Higher risk with large volumes | Minimized risk due to small reaction volumes |

| Process Control | Manual or semi-automated | Fully automated, high precision |

| Scalability | Requires reactor redesign | Achieved by extended run time or parallelization |

| Throughput | Variable, process-dependent | High and consistent researchgate.net |

Application of Artificial Intelligence and Machine Learning in Rational Design and SAR Prediction

SAR analysis is the process of linking a molecule's chemical structure to its biological activity. patsnap.com By systematically analyzing how small structural changes affect a compound's efficacy, researchers can rationally design more potent and selective molecules. patsnap.compatsnap.com AI and ML can dramatically enhance this process.

Key Applications of AI/ML:

Predictive Modeling: ML algorithms can be trained on existing datasets of similar compounds to predict the biological activity of novel molecules like Ethyl 3-(2,6-difluorophenoxy)propanoate against various targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models use computational descriptors of a molecule to create mathematical relationships that predict activity, helping to prioritize which derivatives to synthesize. ic.ac.uknih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially creating novel analogues of Ethyl 3-(2,6-difluorophenoxy)propanoate optimized for a specific biological target. acm.orgnih.gov

By applying these in silico methods, researchers can virtually screen vast chemical spaces, reducing the time and cost associated with laboratory synthesis and testing. nih.gov This allows for a more focused and efficient exploration of the compound's potential.

Table 2: Illustrative AI/ML Workflow for SAR Prediction

| Step | Description | Tools & Techniques | Desired Outcome |

|---|---|---|---|

| 1. Data Curation | Collect activity data for structurally related phenoxypropanoates. | Chemical databases (e.g., ChEMBL, PubChem). | A structured dataset of compounds and their biological activities. |

| 2. Feature Generation | Calculate molecular descriptors (e.g., LogP, molecular weight, electronic properties). | Computational chemistry software. | A matrix of numerical descriptors for each molecule. |

| 3. Model Training | Train an ML algorithm (e.g., Random Forest, Neural Network) on the dataset. | Python libraries (Scikit-learn, TensorFlow). | A predictive model that correlates structure with activity. umk.pl |

| 4. Prediction | Use the trained model to predict the activity of Ethyl 3-(2,6-difluorophenoxy)propanoate and its virtual derivatives. | In-house or commercial predictive software. | A ranked list of candidate molecules for synthesis. |

| 5. Validation | Synthesize and test high-ranking candidates to validate model predictions. | Laboratory experimentation. | Confirmation of predicted activity and model refinement. |

Expanding the Scope of Biological Target Exploration for Novel Applications

The 2,6-difluorophenyl moiety is a key structural feature in various biologically active compounds, including antibacterial agents. nih.gov For instance, derivatives of 2,6-difluorobenzamide have been investigated as inhibitors of the FtsZ protein, a crucial component of bacterial cell division, making it a target for novel antibiotics. nih.gov This suggests that Ethyl 3-(2,6-difluorophenoxy)propanoate could serve as a scaffold or starting point for developing agents targeting a range of biological systems.

Future research should aim to explore a diverse array of potential targets beyond established ones. High-throughput screening (HTS) campaigns could test the compound against large panels of enzymes, receptors, and ion channels to identify unexpected biological activities. The development of novel drugs and therapies often relies on identifying new biological targets or finding new ways to modulate existing ones. frontiersin.org

Potential Areas for Target Exploration:

Agrochemicals: Phenoxy-based compounds have a long history as herbicides. Exploring activity against new enzyme targets in weeds could lead to the development of next-generation agrochemicals.

Antimicrobials: Building on related structures, investigating activity against bacterial or fungal targets could uncover new antimicrobial leads. nih.gov

Neuroscience: Many centrally acting drugs feature fluorinated aromatic rings. Screening against neurological targets could reveal potential for treating central nervous system disorders.

Sustainable Synthesis and Environmental Considerations in Future Research Directions

The increasing prevalence of organofluorine compounds in pharmaceuticals and agrochemicals has brought their environmental impact and sustainability into sharp focus. acs.org Many fluorinated substances are highly persistent in the environment, leading to concerns about bioaccumulation and long-term ecological effects. nih.govnih.gov

Future research on Ethyl 3-(2,6-difluorophenoxy)propanoate must prioritize green chemistry principles. This involves designing synthetic routes that are not only efficient but also environmentally benign. societechimiquedefrance.fr

Key Sustainability Goals:

Atom Economy: Designing syntheses that maximize the incorporation of reactant atoms into the final product, minimizing waste.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Employing methods like catalysis and flow chemistry that operate at lower temperatures and pressures, reducing energy consumption. nih.gov

Biodegradability: Investigating the environmental fate and degradation pathways of the compound and its derivatives to design molecules that are effective yet break down into harmless substances after use. acs.org

The life cycle of any new chemical, from the sourcing of raw materials like hydrogen fluoride to its ultimate fate in the environment, must be considered. nih.govsocietechimiquedefrance.fr A proactive approach to designing for sustainability will be crucial for the responsible development of this and other next-generation fluorinated compounds.

Q & A

Q. Optimization Table :

| Parameter | Optimal Condition | Yield Impact | Reference |

|---|---|---|---|

| Catalyst | PdCl₂(dppf) | +25–30% | |

| Temperature | 80–100°C | Maximizes selectivity | |

| Reaction Time | 12–24 hours | Avoids side products |

Basic: Which analytical techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer:

- GC-FID/MS : Quantifies volatile degradation products and confirms molecular ion peaks (e.g., detecting ester hydrolysis byproducts) .

- HSQC NMR : Resolves structural ambiguities by correlating ¹H-¹³C signals, particularly for fluorinated aromatic regions .

- Elemental Analysis : Validates stoichiometry via Van Krevelen diagrams, especially for heteroatom content (e.g., fluorine) .

Q. Example Workflow :

GC-FID/MS Screening : Identify low-molecular-weight impurities.

HSQC NMR : Map C–H correlations in the phenoxy and propanoate moieties.

FT-IR : Confirm ester carbonyl (C=O) stretching at ~1730 cm⁻¹ .

Advanced: How do the electron-withdrawing fluorine substituents influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

The 2,6-difluoro-phenoxy group enhances electrophilicity at the ester carbonyl via:

- Inductive Effects : Fluorine withdraws electron density, increasing the carbonyl’s susceptibility to nucleophilic attack.

- Steric Effects : The 2,6-substitution pattern reduces steric hindrance compared to ortho-substituted analogs, favoring reaction accessibility.

Q. Comparative Data :

| Substituent | Relative Reactivity (vs H) | Reference |

|---|---|---|

| 2,6-Difluoro | 3.2× | |

| 4-Methoxy | 0.7× | |

| (Reactivity measured via hydrolysis rates under basic conditions.) |

Advanced: What degradation pathways are observed under catalytic hydrogenation, and how can intermediates be stabilized?

Methodological Answer:

Under metal-catalyzed reductive conditions (e.g., Pd/C, H₂):

- Ester Reduction : The propanoate group may reduce to a propanol derivative.

- Phenoxy Cleavage : Fluorinated aromatic rings resist cleavage, but prolonged exposure leads to defluorination .

Q. Stabilization Strategies :

Q. Key Degradation Products :

- Ethyl 3-(2,6-difluorophenoxy)propanol (primary alcohol intermediate).

- 2,6-Difluorophenol (via ester hydrolysis) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions : Store in amber glass at –20°C under inert gas (Ar/N₂) to prevent hydrolysis and photodegradation .

- Handling Precautions : Use anhydrous solvents during reactions to avoid ester hydrolysis.

- Stability Monitoring : Regular GC-MS checks for hydrolysis byproducts (e.g., free fluorophenol) .

Advanced: What computational approaches predict the electronic effects of fluorine substitution on the compound’s spectroscopic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.